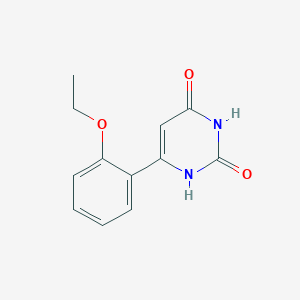

6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Description

Propriétés

IUPAC Name |

6-(2-ethoxyphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-10-6-4-3-5-8(10)9-7-11(15)14-12(16)13-9/h3-7H,2H2,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOIFENIAOFCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrimidine derivatives known for their diverse pharmacological properties, including anticancer, antibacterial, and enzyme inhibition activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine precursors. The general synthetic pathway includes:

- Formation of the Pyrimidine Core : The initial step involves the reaction of an appropriate aldehyde with urea or thiourea in the presence of a catalyst.

- Substitution Reactions : The introduction of the ethoxyphenyl group can be achieved through electrophilic aromatic substitution or nucleophilic attack on activated pyrimidine intermediates.

- Cyclization and Functionalization : Further modifications may involve cyclization reactions to stabilize the compound and enhance its biological activity.

Anticancer Activity

Research has demonstrated that compounds with a pyrimidine core can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP have been shown to enhance the efficacy of DNA-damaging agents in cancer therapy. For instance, studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 15.5 |

| This compound | HCT116 | 12.8 |

Antibacterial Activity

The antibacterial properties of pyrimidine derivatives have also been investigated. In vitro studies suggest that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to those of established antibiotics .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 16 |

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Inhibition of Enzymatic Activity : As a PARP inhibitor, it interferes with DNA repair pathways in cancer cells.

- Disruption of Bacterial Cell Wall Synthesis : Its interaction with bacterial enzymes may lead to compromised cell wall integrity.

- Induction of Apoptosis : Studies suggest that treatment with this compound can trigger apoptotic pathways in cancer cells through the activation of caspases.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

-

In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups.

"The administration of this compound resulted in an average tumor volume reduction of 60% within three weeks" .

- Combination Therapy : When used in combination with chemotherapeutic agents like doxorubicin, this compound enhanced the overall anticancer efficacy while reducing systemic toxicity.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate pyrimidine derivatives with ethoxy-substituted phenyl groups. The characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds derived from this scaffold have been shown to inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis.

Inhibition of Enzymatic Activity

Research has demonstrated that this compound can act as an inhibitor of certain enzymes implicated in disease processes. For example, it has been reported to inhibit d-dopachrome tautomerase (D-DT), which is associated with inflammatory responses and cancer progression . This inhibition can potentially lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Gonadotropin-Releasing Hormone (GnRH) Antagonism

Another significant application of pyrimidine derivatives is their role as GnRH receptor antagonists. These compounds can modulate hormonal pathways and are being investigated for their potential in treating hormone-dependent conditions such as prostate cancer and endometriosis . The ability to effectively block GnRH signaling pathways makes these compounds valuable in reproductive health therapies.

Antimicrobial Activity

Some studies suggest that pyrimidine derivatives may possess antimicrobial properties, making them candidates for the development of new antibiotics. Their mechanism of action could involve disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes within pathogenic bacteria .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing potential side effects. Variations in substituents on the pyrimidine ring can significantly influence biological activity. For instance:

- Substituting different aryl groups may enhance anticancer potency.

- Modifications at the ethoxy position can affect solubility and bioavailability.

Case Study: Inhibition of Non-Small Cell Lung Cancer

In a study investigating the effects of various pyrimidine derivatives on non-small cell lung cancer (NSCLC), this compound was identified as a potent inhibitor of cell proliferation with an IC50 value indicating effective inhibition at low concentrations .

Case Study: GnRH Antagonism

Clinical trials exploring the use of GnRH antagonists derived from pyrimidine scaffolds have shown promising results in managing hormone-sensitive cancers. The efficacy of these compounds was evaluated through patient response rates and hormonal level assessments post-treatment .

Tables

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrimidine-dione derivatives exhibit diverse biological activities depending on substituents at the 1-, 3-, and 6-positions. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrimidine-dione Derivatives

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance enzyme inhibition. For example, the trifluoromethyl group in herbicidal compounds increases lipophilicity and target binding , while nitro groups in styryl derivatives improve lumazine synthase inhibition . Thioether linkages (e.g., 6-arylthio derivatives) improve anti-HIV activity but require balanced hydrophobicity; fluorinated arylthio groups (e.g., 12h) enhance solubility without compromising efficacy .

Structural Modifications: Fused rings (e.g., pyrido[2,3-d]pyrimidine in 6a) increase planarity and π-stacking interactions, critical for binding to enzymes like protoporphyrinogen oxidase (PPO) in plants . Amino groups (e.g., 18c) at the 6-position enable hydrogen bonding with kinase active sites, as seen in eEF-2K inhibitors .

Synthetic Accessibility :

- Ethyl and cyclopropyl groups (e.g., 18c) are introduced via alkylation with ethyl/propyl iodides, yielding moderate-to-high purity products (40–53% yields) .

- Thioether derivatives are synthesized using arylthiols under basic conditions, achieving 68–81% yields .

Critical Analysis of Substituent Influence

- 2-Ethoxyphenyl vs. 2-Ethylphenylthio: The ethoxyphenyl group in the target compound likely offers greater metabolic stability compared to thioethers, which may oxidize in vivo.

- Comparison with Trifluoromethyl Derivatives : The CF₃ group in herbicidal compounds (e.g., 3-(4-fluorobenzyl)-6-CF₃) provides superior steric bulk and electronegativity, enhancing herbicidal potency over ethoxyphenyl derivatives .

- Electronic Properties: Pyrido[2,3-d]pyrimidine derivatives (e.g., 6a) exhibit lower HOMO-LUMO gaps (ΔE = 3.91–4.10 eV) compared to non-fused pyrimidine-diones, suggesting higher reactivity and better charge transfer in biological systems .

Méthodes De Préparation

Aqueous Media Synthesis Using Substituted Cinnamonitriles and Aminopyrimidine Derivatives

An environmentally benign and efficient preparation involves the reaction of substituted cinnamonitriles with 4-amino-2,6-dihydroxypyrimidine or 2,4-diamino-6-hydroxypyrimidine in water, catalyzed by triethylbenzylammonium chloride (TEBA).

- Reaction temperature: 90 °C

- Reaction time: 5 to 16 hours depending on substituents

- Catalyst: Catalytic amounts of TEBA

- Solvent: Water (green chemistry approach)

- Work-up: Precipitation by ammonia solution, filtration, and recrystallization or chromatography

- Initial Michael addition between cinnamonitrile and aminopyrimidine derivative.

- Cyclization and isomerization.

- Aromatization via hydrogen loss to yield pyrido[2,3-d]pyrimidine-2,4-dione derivatives.

| Entry | Aryl Substituent (Ar) | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|

| 3a | 4-ClC6H4 | 16 | 88 |

| 3d | 4-BrC6H4 | 9 | 99 |

| 3h | 3-NO2C6H4 | 8 | 88 |

| 5a | 2-ClC6H4 | 5 | 99 |

| 5d | 4-NO2C6H4 | 6 | 90 |

This method offers good yields, mild reaction conditions, and environmentally friendly solvents, making it suitable for preparing aryl-substituted pyrimidine-2,4-diones including ethoxyphenyl derivatives.

Alternative Methods and Considerations

- Use of Acidic or Basic Hydrolysis: Some methods involve refluxing pyrimidine precursors under acidic or basic conditions to achieve ring closure and substitution, but these often require longer reaction times and harsher conditions.

- Spectroscopic Characterization: The products are typically characterized by 1H-NMR, 13C-NMR, IR, and melting point analysis to confirm purity and structure.

- Purification: Recrystallization from ethanol or chromatographic techniques are standard for isolating pure compounds.

Summary Table of Preparation Methods

| Method | Key Reagents and Conditions | Advantages | Typical Yields (%) | Notes |

|---|---|---|---|---|

| Di-alkyl urea + cyanoacetic acid in acetic anhydride | 80 °C, 2 h; NaOH work-up; recrystallization | Straightforward; good yields | 70-81 | Adaptable for various alkyl/aryl groups |

| Substituted cinnamonitriles + aminopyrimidines in water + TEBA catalyst | 90 °C, 5-16 h; aqueous medium; catalytic TEBA | Green chemistry; mild conditions | 70-99 | Environmentally benign; high yields |

| Acidic/basic hydrolysis and reflux | Strong acid/base, reflux conditions | Established method; widely used | Variable | Often longer reaction times; harsher |

Research Findings and Analysis

- The aqueous media synthesis using TEBA catalyst represents a significant advancement by combining high yields with environmental sustainability.

- The di-alkyl urea method remains reliable for preparing diverse pyrimidine-2,4-dione derivatives, including those with alkoxyaryl substituents.

- Spectroscopic data confirm the structural integrity of synthesized compounds, with characteristic chemical shifts for NH, aromatic protons, and alkoxy groups.

- Reaction times and yields vary with the nature of substituents; electron-withdrawing groups tend to accelerate reactions and improve yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.